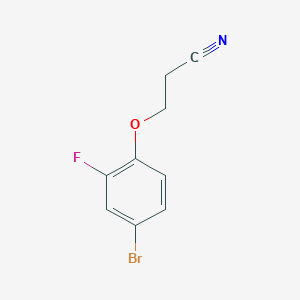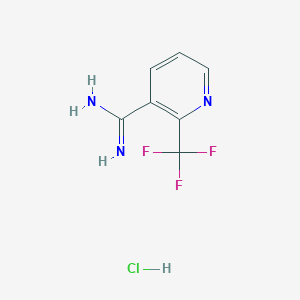
2-(Trifluoromethyl)nicotinimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)nicotinimidamide hydrochloride is a chemical compound with the molecular formula C7H7ClF3N3 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a trifluoromethyl group, and the carboxamide group is converted to an imidamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)nicotinimidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloronicotinic acid.
Trifluoromethylation: The 2-chloronicotinic acid undergoes trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3).
Amidation: The trifluoromethylated product is then subjected to amidation with ammonia or an amine to form the corresponding amide.
Imidation: The amide is further treated with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the imidamide.
Hydrochloride Formation: Finally, the imidamide is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)nicotinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
2-(Trifluoromethyl)nicotinimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Trifluoromethyl)nicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The imidamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)nicotinic acid: Similar structure but with a carboxylic acid group instead of an imidamide.
2-(Trifluoromethyl)nicotinamide: Similar structure but with an amide group instead of an imidamide.
2-(Trifluoromethyl)pyridine: Lacks the imidamide group, only has the trifluoromethyl group on the pyridine ring.
Uniqueness
2-(Trifluoromethyl)nicotinimidamide hydrochloride is unique due to the presence of both the trifluoromethyl and imidamide groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidamide group allows for specific interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C7H7ClF3N3 |
|---|---|
分子量 |
225.60 g/mol |
IUPAC名 |
2-(trifluoromethyl)pyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-4(6(11)12)2-1-3-13-5;/h1-3H,(H3,11,12);1H |
InChIキー |
BZJBHECPKVVDTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



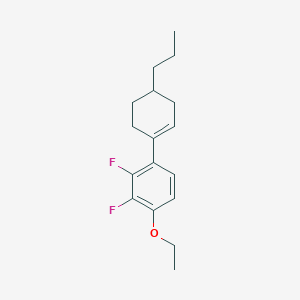
![5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13083915.png)
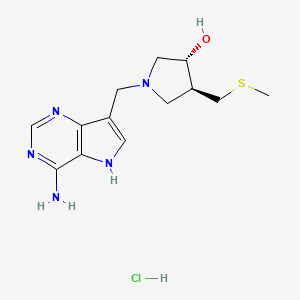
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083922.png)
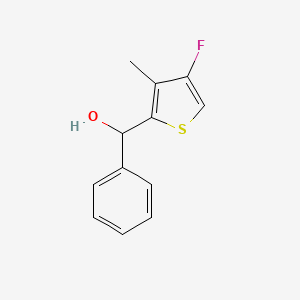

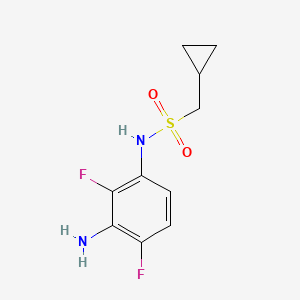


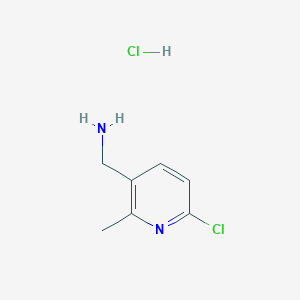
![tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13083977.png)
![4-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13083979.png)
